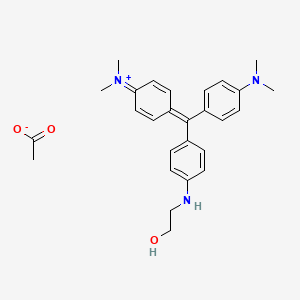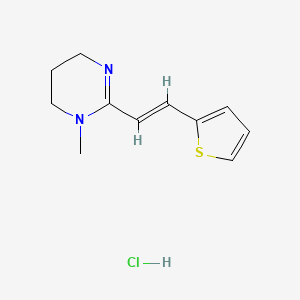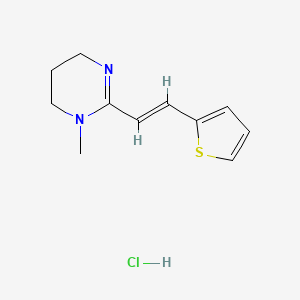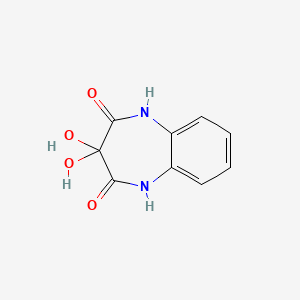
3,3-Dihydroxy-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dihydroxy-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants. This compound, with its unique dihydroxy functional groups, may exhibit distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dihydroxy-1H-1,5-benzodiazepine-2,4(3H,5H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of ortho-phenylenediamine with a suitable diketone in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and pH, need to be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process would include steps such as purification, crystallization, and quality control to meet industry standards.
化学反应分析
Types of Reactions
3,3-Dihydroxy-1H-1,5-benzodiazepine-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups onto the benzene ring.
科学研究应用
3,3-Dihydroxy-1H-1,5-benzodiazepine-2,4(3H,5H)-dione may have several applications in scientific research:
Chemistry: As a precursor for synthesizing other benzodiazepine derivatives.
Biology: Studying its effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine: Potential therapeutic applications, such as anxiolytic or sedative effects.
Industry: Use in the synthesis of pharmaceuticals or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 3,3-Dihydroxy-1H-1,5-benzodiazepine-2,4(3H,5H)-dione would likely involve its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The dihydroxy groups may play a role in binding affinity and specificity, influencing the compound’s pharmacological effects.
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Oxazepam: A benzodiazepine with similar therapeutic applications.
Uniqueness
3,3-Dihydroxy-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is unique due to its dihydroxy functional groups, which may confer distinct chemical and biological properties compared to other benzodiazepines. These functional groups could influence its reactivity, binding affinity, and overall pharmacological profile.
属性
CAS 编号 |
81225-99-2 |
|---|---|
分子式 |
C9H8N2O4 |
分子量 |
208.17 g/mol |
IUPAC 名称 |
3,3-dihydroxy-1,5-dihydro-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C9H8N2O4/c12-7-9(14,15)8(13)11-6-4-2-1-3-5(6)10-7/h1-4,14-15H,(H,10,12)(H,11,13) |
InChI 键 |
TWNFBSXWKYLBQG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=O)C(C(=O)N2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




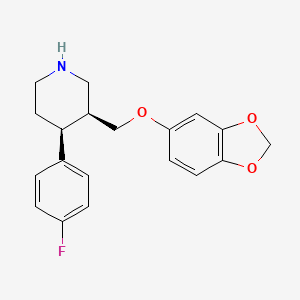


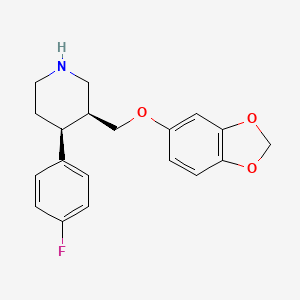
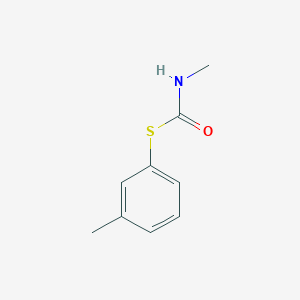
![1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane](/img/structure/B12798630.png)
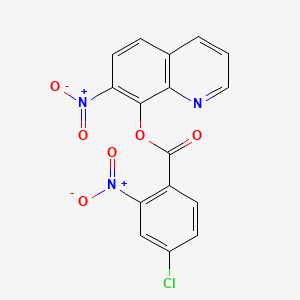
![4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde](/img/structure/B12798645.png)
